N-cyclobutyl-4-methylaniline
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Overview
Description
N-cyclobutyl-4-methylaniline is an organic compound with the molecular formula C₁₁H₁₅N It is a derivative of aniline, where the amino group is substituted with a cyclobutyl group and a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-4-methylaniline typically involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction where a cyclobutyl group is introduced. This can be achieved using cyclobutyl bromide in the presence of a base such as potassium carbonate.
Methylation: The cyclobutylaniline is then methylated at the para position using methyl iodide and a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyl-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, converting the compound to its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products:
Oxidation: Quinones, nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated products like 2-bromo-N-cyclobutyl-4-methylaniline.
Scientific Research Applications
N-cyclobutyl-4-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-cyclobutyl-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl and methyl groups can influence the compound’s binding affinity and specificity. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds, enhancing its activity.
Comparison with Similar Compounds
N-methylaniline: Similar structure but lacks the cyclobutyl group.
N-cyclobutylaniline: Similar structure but lacks the methyl group at the para position.
4-methylaniline: Similar structure but lacks the cyclobutyl group.
Uniqueness: N-cyclobutyl-4-methylaniline is unique due to the presence of both the cyclobutyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-cyclobutyl-4-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-7-11(8-6-9)12-10-3-2-4-10/h5-8,10,12H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXGIRGREJQHOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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